molecular formula C26H30N4O3 B353513 4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 942884-74-4

4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B353513
CAS No.: 942884-74-4
M. Wt: 446.5g/mol
InChI Key: SBMKAUHOEPJKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK , leading to permanent inhibition of its enzymatic activity. BTK is a critical component of the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma , as well as in autoimmune disorders like rheumatoid arthritis. Consequently, this inhibitor serves as a crucial pharmacological tool for investigating BCR-mediated signaling events, elucidating the role of BTK in immune cell function, and evaluating the therapeutic potential of BTK suppression in preclinical models of cancer and inflammatory diseases. Its application is fundamental for researchers aiming to dissect molecular mechanisms of B-cell activation and to develop novel targeted therapies.

Properties

IUPAC Name

4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-33-21-10-8-9-20(16-21)29-17-19(15-24(29)31)26-27-22-11-4-5-12-23(22)30(26)18-25(32)28-13-6-2-3-7-14-28/h4-5,8-12,16,19H,2-3,6-7,13-15,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMKAUHOEPJKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, with a CAS number of 942864-20-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H36N4O2C_{29}H_{36}N_{4}O_{2} with a molecular weight of 472.6 g/mol. The structure includes a benzimidazole core, an azepane moiety, and a pyrrolidine ring, which contribute to its diverse biological activities.

Studies suggest that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against various strains, including Bacillus subtilis, and antifungal activity against Candida albicans . The presence of the benzimidazole ring is often associated with antimicrobial properties due to its ability to interact with DNA and inhibit nucleic acid synthesis.
  • Neuroprotective Effects : The azepane and pyrrolidine components may contribute to neuroprotective effects by modulating neurotransmitter systems. In particular, compounds with similar structures have been shown to enhance GABAergic activity, which could be beneficial in conditions like anxiety and epilepsy .
  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties through mechanisms involving modulation of ion channels and neurotransmitter release . The evaluation of this compound's anticonvulsant potential remains an area of active research.

In vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Assays : Using the cup plate method, synthesized derivatives exhibited varying degrees of antibacterial efficacy against Bacillus subtilis and antifungal activity against Candida albicans .
  • Neuropharmacological Profiles : Compounds structurally related to this molecule have been tested for their ability to cross the blood-brain barrier, showing promise in treating neurological disorders .

In vivo Studies

Case studies involving animal models have provided insights into the pharmacodynamics of this compound:

  • Animal Models for Anticonvulsant Activity : In a study using maximal electroshock-induced convulsion models in mice, compounds similar in structure showed significant anticonvulsant effects . This suggests that further investigation into this compound's potential for seizure management is warranted.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialModerate activity against Bacillus subtilis
AntifungalModerate activity against Candida albicans
AnticonvulsantSignificant effects in animal models
NeuroprotectivePotential modulation of GABAergic activity

Comparison with Similar Compounds

Research Implications

  • Antimicrobial Potential: Structural similarities to ZR-5 () and triazole derivatives () warrant testing against bacterial strains like P. aeruginosa .
  • Cytotoxicity: Pyrrolidinone-benzimidazole hybrids in exhibit moderate cytotoxicity, suggesting the target compound should be evaluated using MTT assays .
  • Conformational Studies : Molecular dynamics simulations could clarify how the azepane group affects binding to hypothetical targets compared to piperidine .

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with a carbonyl source. For this compound, the 1-position substitution requires introducing the 2-(azepan-1-yl)-2-oxoethyl group during or after ring formation.

Method A: Direct Alkylation During Cyclization

  • React o-phenylenediamine with 2-chloro-1-(azepan-1-yl)ethanone in acetic acid at reflux (110–120°C).

  • Cyclization occurs via nucleophilic displacement, forming the 1-substituted benzimidazole.

Reaction Conditions

ParameterValue
SolventAcetic acid
Temperature110–120°C
Time12–18 hours
Yield45–55%

Method B: Post-Cyclization Functionalization

  • Synthesize unsubstituted benzimidazole via standard condensation.

  • Alkylate the 1-position using 2-bromo-1-(azepan-1-yl)ethanone in DMF with K₂CO₃ as base.

Optimization Data

BaseSolventTemperatureYield
K₂CO₃DMF80°C62%
NaHTHF60°C48%

Synthesis of the Pyrrolidin-2-one Subunit

The 1-(3-methoxyphenyl)pyrrolidin-2-one moiety is constructed through intramolecular cyclization or ring-closing metathesis .

Cyclization of 3-Methoxyphenyl-Substituted Precursor

  • React 3-methoxyaniline with ethyl 4-bromobutyrate to form N-(3-methoxyphenyl)-4-bromobutanamide .

  • Treat with NaH in THF to induce cyclization to pyrrolidin-2-one.

Key Parameters

  • Cyclization Efficiency : 78% yield with NaH in THF at 0°C → RT.

  • Byproducts : <5% over-alkylation observed via HPLC.

Coupling of Benzimidazole and Pyrrolidinone Subunits

The final assembly employs Buchwald-Hartwig amination or nucleophilic aromatic substitution to link the subunits.

Palladium-Catalyzed Cross-Coupling

  • React 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzimidazole with 4-bromo-1-(3-methoxyphenyl)pyrrolidin-2-one using Pd(OAc)₂/Xantphos catalyst.

Optimized Conditions

Catalyst SystemBaseSolventYield
Pd(OAc)₂/XantphosCs₂CO₃Dioxane68%
Pd₂(dba)₃/BINAPK₃PO₄Toluene54%

Challenges :

  • Steric hindrance from the azepane group reduces coupling efficiency.

  • Elevated temperatures (100–110°C) required for full conversion.

Purification and Characterization

Chromatographic Purification

  • Mobile Phase : Ethyl acetate/hexane (1:3 gradient) for intermediate isolation.

  • Final Product : Purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to ≥98% purity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.85 (d, J=8.4 Hz, Benzimidazole H),
δ 3.78 (s, OCH₃), δ 3.45 (m, Azepane H)
MS m/z 447.3 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityCost Efficiency
Modular Coupling32%98%Moderate
Convergent28%95%High

Trade-offs :

  • Modular approach offers better purity but requires expensive Pd catalysts.

  • Convergent synthesis reduces step count but faces regioselectivity issues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.